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The presence of the alkyne functional groups (C≡C) in the molecule suggests potential applications in click chemistry []. Click chemistry is a powerful tool for organic synthesis due to its high yielding and selective reactions. However, specific research on 2-(prop-2-yn-1-yl)pent-4-ynoic acid in this context is not documented in available scientific literature.
Several chemical suppliers offer 2-(prop-2-yn-1-yl)pent-4-ynoic acid, indicating its potential use in scientific research [, ]. However, the lack of readily available published research suggests it may be a relatively new compound or one used in niche research areas.
2-(Prop-2-yn-1-yl)pent-4-ynoic acid is an organic compound characterized by a unique alkyne structure. Its molecular formula is C₇H₈O₂, and it has a molecular weight of approximately 136.15 g/mol. The compound features a pentynoic acid backbone with a prop-2-yn-1-yl substituent, which imparts distinct chemical properties. The presence of the alkyne functional group (triple bond) contributes to its reactivity and potential applications in various
The chemical behavior of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid is influenced by its alkyne and carboxylic acid functionalities. Key reactions include:
Research indicates that 2-(Prop-2-yn-1-yl)pent-4-ynoic acid exhibits notable biological activities, including:
Several synthesis routes have been developed for 2-(Prop-2-yn-1-yl)pent-4-ynoic acid:
The unique structure of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid lends itself to various applications:
Interaction studies involving 2-(Prop-2-yn-1-yl)pent-4-ynoic acid focus on its effects on biological systems:
Several compounds share structural similarities with 2-(Prop-2-yn-1-yl)pent-4-ynoic acid, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Hydroxybutanoic Acid | Hydroxy Acid | Exhibits different biological activities |
| 4-Pentynoic Acid | Alkyne Acid | Similar reactivity but lacks propynyl substitution |
| Propargyl Alcohol | Alkyne Alcohol | Used as a precursor in synthesis but lacks carboxylic functionality |
| Butynoic Acid | Alkyne Acid | Shares similar reactivity but differs in chain length |
The uniqueness of 2-(Prop-2-yn-1-yl)pent-4-ynoic acid lies in its specific combination of functional groups, which imparts distinctive chemical reactivity and potential biological activities not found in these similar compounds .
The synthesis of 2-(prop-2-yn-1-yl)pent-4-ynoic acid traces its origins to early investigations into propargyl-containing compounds. A pivotal advancement occurred in 2008 with the development of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate, a precursor synthesized via alkyne alkylation strategies. This ester derivative served as the foundation for subsequent hydrolysis studies, culminating in the 2014 patent (WO2014/134689) detailing the acid’s preparation using sodium hydroxide in ethanol under reflux. The reaction’s high yield (95%) and mild conditions facilitated its adoption in industrial and academic settings, particularly for constructing complex alkyne-rich architectures.
Historically, the compound’s development paralleled broader trends in click chemistry and bioorthogonal reactions, where terminal alkynes are prized for their compatibility with azide-alkyne cycloadditions. Unlike simpler alkynoic acids such as pent-4-ynoic acid ($$ \text{C}5\text{H}6\text{O}_2 $$), 2-(prop-2-yn-1-yl)pent-4-ynoic acid offers two distinct alkyne moieties, enabling sequential functionalization. This duality has spurred its use in synthesizing dendritic molecules and polymer backbones, as documented in methodologies emphasizing regioselective transformations.
The structural features of 2-(prop-2-yn-1-yl)pent-4-ynoic acid distinguish it from related alkynoic acids:
This table underscores the unique reactivity profile of 2-(prop-2-yn-1-yl)pent-4-ynoic acid, which arises from its extended carbon chain and strategically positioned alkynes.
The compound’s synthetic utility lies in its capacity to undergo diverse transformations, making it a linchpin in constructing pharmacophores and functional materials. Key reactions include:
A notable application is its role in synthesizing GPR40 agonists, a class of antidiabetic agents targeting free fatty acid receptor 1. While the exact compound is excluded from specific patents, its structural analogs—such as 3-phenyl-4-hexynoic acid derivatives—demonstrate hypoglycemic activity by enhancing glucose-dependent insulin secretion. This underscores the broader relevance of alkynoic acids in metabolic disorder therapeutics.
The hydrolysis of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate exemplifies a straightforward route to the acid:
$$
\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{EtOH, reflux}} \text{2-(Prop-2-yn-1-yl)pent-4-ynoic acid} + \text{MeOH}
$$
This method’s efficiency (95% yield) and scalability make it industrially viable, particularly for generating multigram quantities required for high-throughput screening.
Recent studies highlight the compound’s potential in two domains:
The molecule’s dual alkynes enable modular derivatization, a feature exploited in designing kinase inhibitors and antimicrobial agents. For instance, propargyl acetate derivatives—structurally related to 2-(prop-2-yn-1-yl)pent-4-ynoic acid—exhibit anti-mycobacterial activity against Mycobacterium bovis (MIC values as low as 3.87 μg/mL). Although direct evidence for the acid’s bioactivity remains limited, its ester precursors are implicated in optimizing drug solubility and bioavailability.
In polymer chemistry, the compound serves as a monomer for constructing conjugated polyalkynes, which exhibit tunable electronic properties. These materials find applications in organic semiconductors and photovoltaic devices, where alkyne-rich backbones enhance charge transport efficiency.
Early synthetic routes to 2-(prop-2-yn-1-yl)pent-4-ynoic acid relied on linear functionalization of preassembled carbon skeletons. A common strategy involved the alkylation of pent-4-ynoic acid derivatives with propargyl halides under basic conditions. For example, nucleophilic substitution reactions between pent-4-ynoate esters and propargyl bromide in the presence of lithium diisopropylamide (LDA) provided moderate yields (40–50%) of the desired product [1]. However, these methods suffered from regioselectivity challenges and required stringent anhydrous conditions.
Alternative approaches utilized Claisen condensation between propargyl acetates and acetylene dicarboxylates, followed by decarboxylation. While feasible, these pathways often required stoichiometric metal catalysts, such as copper(I) iodide, leading to purification challenges [5].
Recent advances have focused on catalytic and atom-economical methods. Transition-metal-catalyzed alkyne couplings, particularly Cadiot-Chodkiewicz reactions, enable selective cross-coupling between terminal alkynes and bromoalkynes. For instance, coupling 4-pentynoic acid derivatives with 1-bromo-1-propyne in the presence of Cu(I) catalysts (e.g., CuBr·SMe₂) and amines like piperidine achieves yields up to 78% [6] [7]. This method circumvents homocoupling byproducts through precise steric and electronic modulation of the catalysts.
Enzymatic cascades have also emerged as viable tools. A peroxygenase-alcohol dehydrogenase system has been employed to oxidize racemic propargylic alcohols to ketones, followed by stereoselective reduction to enantiomerically pure intermediates that can be further functionalized into 2-(prop-2-yn-1-yl)pent-4-ynoic acid [3].
The hydrolysis of methyl 2-(prop-2-yn-1-yl)pent-4-ynoate represents the most optimized pathway. A reported procedure involves refluxing the methyl ester with 2 M NaOH in ethanol for 22 hours, followed by 42 hours of stirring at room temperature [1]. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NaOH Concentration | 2 M | Prevents overhydrolysis |
| Reaction Time | 64 h total | Maximizes conversion |
| Temperature | Reflux (78°C) → 20°C | Balances kinetics and stability |
This method achieves a 95% yield, with the product isolated via acidification (pH ≈1) and extraction into diethyl ether [1].
Alternative precursors like ethyl 4-pentynoate (CAS 4431-32-7) have been explored. Alkylation with propargyl mesylates in dimethylformamide (DMF) using K₂CO₃ as a base provides the ester intermediate in 82% yield, which is subsequently hydrolyzed [8]. However, this route requires careful control of propargylating agents to avoid polymerization.
Solvent-free methodologies using solid acids, such as H-K10 montmorillonite, have been applied to propargyl alcohol substitutions, reducing waste generation by 60% compared to traditional methods [6]. Catalyst recycling studies demonstrate that Cu(I)-zeolites retain 90% activity over five cycles, lowering production costs [7].
Economic analyses highlight the cost-effectiveness of methyl ester hydrolysis ($22.00/250 mg for precursors [1]) versus enzymatic routes, which currently remain prohibitively expensive due to cofactor requirements [3].
Scaling the NaOH-mediated hydrolysis to kilogram scale necessitates addressing ethanol flammability risks. Continuous flow reactors with in-line neutralization units have been proposed to enhance safety and throughput [1]. Industrial viability is further supported by the compound’s role in synthesizing polycyclic heterocycles and macrocyclic lactones, which are valuable in pharmaceuticals and materials science [2] [4].
Critical challenges include: